molecular formula C16H22O3S B14236851 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one CAS No. 408333-46-0

2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one

Cat. No.: B14236851
CAS No.: 408333-46-0
M. Wt: 294.4 g/mol
InChI Key: FHJGOKCGOXHZAP-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a cyclohexanone ring, with a tert-butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one typically involves the sulfonylation of a cyclohexanone derivative. One common method is the reaction of 4-tert-butylcyclohexanone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the sulfonylation process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a tert-butyl group and a benzenesulfonyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

408333-46-0

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-4-tert-butylcyclohexan-1-one

InChI

InChI=1S/C16H22O3S/c1-16(2,3)12-9-10-14(17)15(11-12)20(18,19)13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3

InChI Key

FHJGOKCGOXHZAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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